Cinnamyl-triphenyl-phosphanium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinnamyl-triphenyl-phosphanium can be synthesized through the reaction of cinnamyl chloride with triphenylphosphine. The reaction typically occurs in an organic solvent such as toluene or dichloromethane at room temperature. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Cinnamyl-triphenyl-phosphanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can participate in reduction reactions, often using reagents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the cinnamyl group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or oxygen.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphine derivatives .
Scientific Research Applications
Cinnamyl-triphenyl-phosphanium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, although specific medical uses are still under research.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of cinnamyl-triphenyl-phosphanium involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular structure allows it to interact with different molecular targets, facilitating the formation of new chemical bonds and the transformation of substrates .
Properties
IUPAC Name |
triphenyl(3-phenylprop-2-enyl)phosphanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24P/c1-5-14-24(15-6-1)16-13-23-28(25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27/h1-22H,23H2/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZRWDUCONVNAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24P+ |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50275726 |
Source
|
Record name | CINNAMYL-TRIPHENYL-PHOSPHANIUM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50275726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38633-40-8 |
Source
|
Record name | CINNAMYL-TRIPHENYL-PHOSPHANIUM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50275726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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